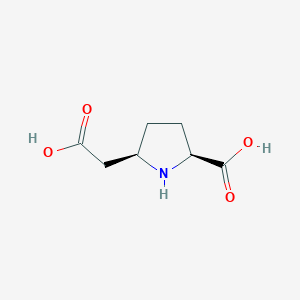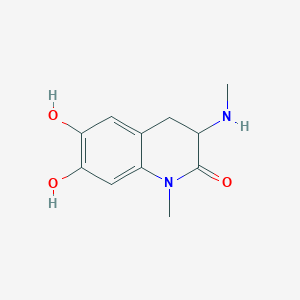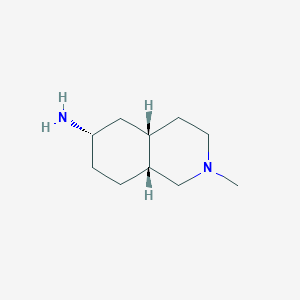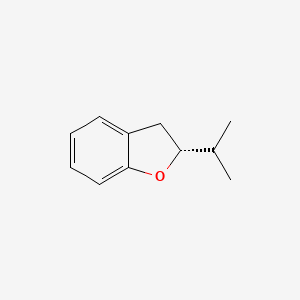
Potassium 2,2'-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate is a complex organic compound with a molecular formula of C10H17K3N2O10 and a molecular weight of 442.54 . This compound is known for its unique structure, which includes a quinoline moiety and multiple carboxylate groups, making it a versatile agent in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes.
Attachment of Carboxylate Groups: The carboxylate groups are introduced through carboxylation reactions using reagents such as carbon dioxide or carboxylic acids.
Final Assembly: The final compound is assembled by linking the quinoline moiety with the carboxylate groups through amide or ester bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine in organic solvents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, carboxylate salts, and substituted amines, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar carboxylate groups.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with additional amine groups.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer carboxylate groups.
Uniqueness
Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate is unique due to its quinoline moiety, which imparts additional chemical reactivity and biological activity compared to other chelating agents. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C26H24K3N3O10 |
|---|---|
Molekulargewicht |
655.8 g/mol |
IUPAC-Name |
tripotassium;2-[[2-[[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C26H27N3O10.3K/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;/q;3*+1/p-3 |
InChI-Schlüssel |
ZZTUEQUZPIXJPY-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12868154.png)


![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)


![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)
![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)



